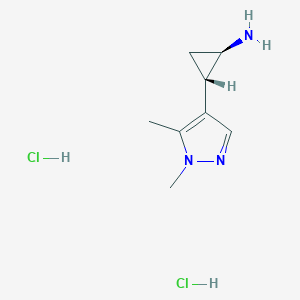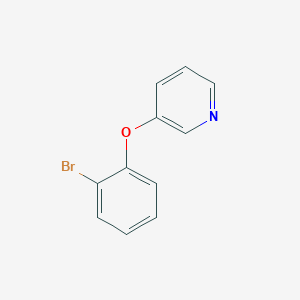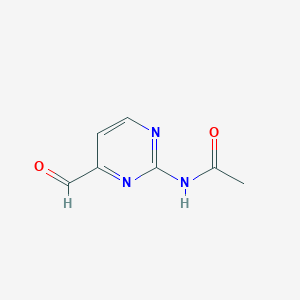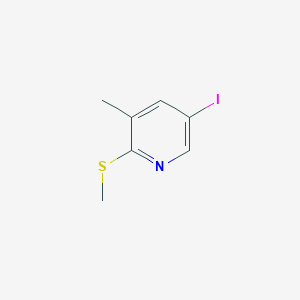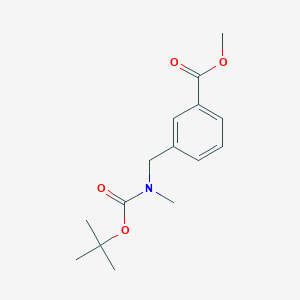
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate
描述
Methyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)benzoate, commonly known as Boc-Met-OMe, is a chemical compound used in scientific research. It is a derivative of methionine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. Boc-Met-OMe is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
作用机制
Boc-Met-OMe is an amino acid derivative that acts as a substrate for enzymes involved in protein synthesis. It is incorporated into peptides during the elongation phase of protein synthesis, where it forms peptide bonds with other amino acids. Boc-Met-OMe is also used as a protecting group for the amino group of methionine during peptide synthesis. The Boc group is removed using acid or base, exposing the amino group for further reactions.
Biochemical and Physiological Effects
Boc-Met-OMe does not have any direct biochemical or physiological effects on its own. Its effects are mainly attributed to its use in peptide synthesis. Peptides synthesized using Boc-Met-OMe have various biochemical and physiological effects, depending on their sequence and structure. Methionine-containing peptides play a crucial role in protein synthesis, antioxidant defense, and immune function.
实验室实验的优点和局限性
Boc-Met-OMe has several advantages for lab experiments. It is easily synthesized using standard procedures, and it is readily available from commercial suppliers. It is also stable under standard storage conditions, making it easy to handle and transport. However, Boc-Met-OMe has some limitations. It is relatively expensive compared to other amino acid derivatives, and it requires careful handling due to its toxicity.
未来方向
There are several future directions for the use of Boc-Met-OMe in scientific research. One possible direction is the synthesis of novel peptides with improved biological activity and specificity. Another direction is the development of new synthetic methods for Boc-Met-OMe that are more efficient and cost-effective. Additionally, Boc-Met-OMe can be used as a tool for studying the mechanism of action of enzymes involved in peptide synthesis. Overall, Boc-Met-OMe has significant potential for advancing the field of peptide synthesis and biochemistry.
Conclusion
In conclusion, Boc-Met-OMe is a chemical compound used in scientific research as a building block for peptide synthesis. It is synthesized using a series of chemical reactions that involve the protection and deprotection of functional groups. Boc-Met-OMe is widely used in scientific research due to its stability, availability, and ease of handling. It has several advantages for lab experiments, but it also has some limitations. Boc-Met-OMe has significant potential for advancing the field of peptide synthesis and biochemistry, and there are several future directions for its use in scientific research.
科学研究应用
Boc-Met-OMe is widely used in scientific research as a reagent for peptide synthesis. Peptides are short chains of amino acids that play a vital role in various biological processes. Boc-Met-OMe is used as a building block in the synthesis of peptides, especially those containing methionine. It is also used to protect the amino group of methionine during peptide synthesis, preventing unwanted side reactions.
属性
IUPAC Name |
methyl 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16(4)10-11-7-6-8-12(9-11)13(17)19-5/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFXODHIBKZVSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC(=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732687 | |
| Record name | Methyl 3-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180863-35-8 | |
| Record name | Methyl 3-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

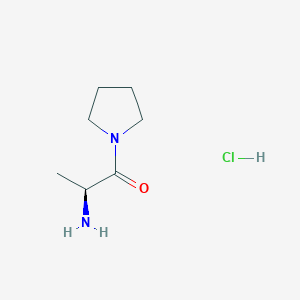
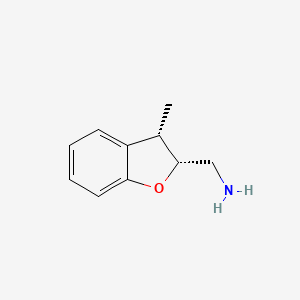
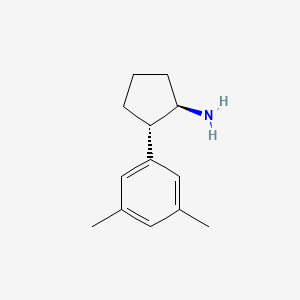
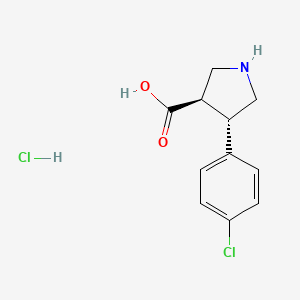
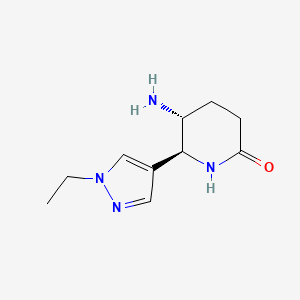
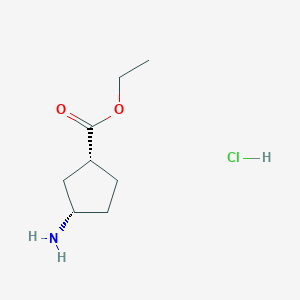
![Methyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B3247114.png)
